
6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline (DMTQ) is a synthetic compound with potential applications in scientific research. DMTQ belongs to the class of isoquinoline alkaloids and has a unique chemical structure that makes it an interesting target for researchers.
作用机制
The exact mechanism of action of 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor. This means that it can bind to the receptor and activate it, but not to the same extent as a full agonist. 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline may also modulate the activity of other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline can affect a variety of biochemical and physiological processes in the body. It has been shown to increase locomotor activity in mice, suggesting a stimulant effect. 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the release of dopamine in the brain, which could lead to increased feelings of reward and pleasure.
实验室实验的优点和局限性
One advantage of using 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying dopamine signaling pathways. However, one limitation is that 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound, which means that its effects may not be representative of those of naturally occurring compounds.
未来方向
There are several potential future directions for research on 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline analogues that could have improved pharmacological properties. Another area of interest is the study of the long-term effects of 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline on the brain and behavior. Additionally, 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline could be studied in the context of various neurological and psychiatric disorders, such as Parkinson's disease and addiction.
In conclusion, 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. Its unique chemical structure and high affinity for the dopamine D2 receptor make it an interesting target for researchers. While there are limitations to its use in lab experiments, there are several potential future directions for research on 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline.
合成方法
The synthesis of 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that requires advanced organic chemistry techniques. One of the most common synthesis methods involves the reaction of 3-methylcyclohexanone with 4-methoxyphenylacetonitrile to form an intermediate compound. This intermediate is then converted to 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline through a series of chemical reactions, including reduction and cyclization.
科学研究应用
6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to have an inhibitory effect on the reuptake of dopamine, which could lead to increased dopamine levels in the brain.
属性
IUPAC Name |
6,7-dimethoxy-2-(3-methylcyclohexyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13-5-4-6-16(9-13)19-8-7-14-10-17(20-2)18(21-3)11-15(14)12-19/h10-11,13,16H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIOKZDDGDLJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5140719.png)


![5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5140734.png)
![N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5140740.png)
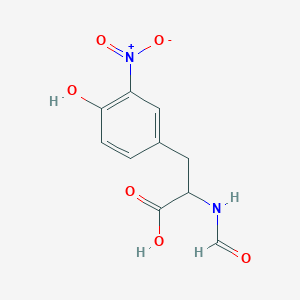
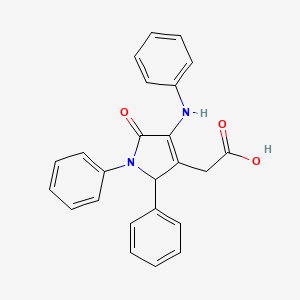
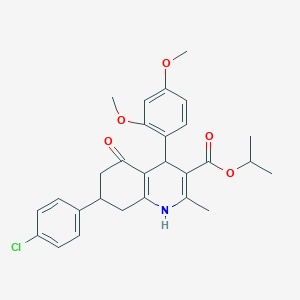
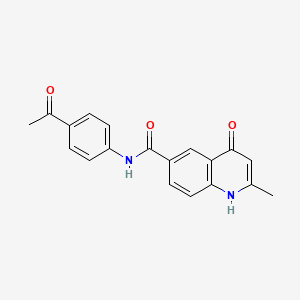
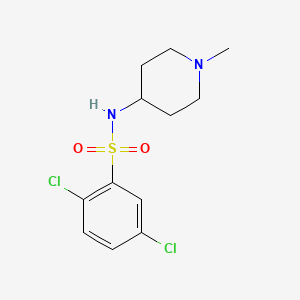
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)

![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5140810.png)
![1-(1-hydroxyethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140815.png)